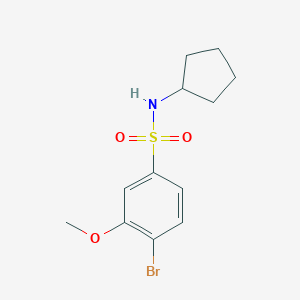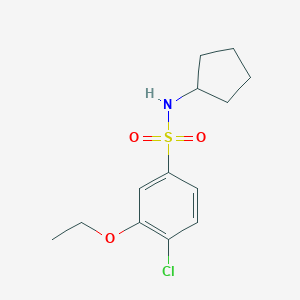
2,3,4-trimethyl-N-(2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-trimethyl-N-(2-pyridinyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Also known as TBNPS, it is a sulfonamide derivative that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of TBNPS is not well understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. TBNPS has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a key role in the degradation of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
TBNPS has been shown to exhibit anti-inflammatory and analgesic properties. It has also been shown to inhibit the activity of AChE, which could potentially lead to increased levels of acetylcholine in the nervous system. TBNPS has also been shown to have potential applications in treating cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TBNPS is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. Another advantage is its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
One limitation of TBNPS is its limited solubility in water, which can make it difficult to work with in certain experiments. Another limitation is the lack of understanding of its exact mechanism of action, which could hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for TBNPS research. One direction is the further study of its anti-inflammatory and analgesic properties, as well as its potential applications in treating cancer and Alzheimer's disease. Another direction is the development of new synthetic methods for TBNPS and its derivatives. Additionally, there is potential for the development of new MOFs using TBNPS as a building block. Finally, further studies are needed to understand the exact mechanism of action of TBNPS and its derivatives.
Synthesemethoden
TBNPS can be synthesized using various methods, including the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with 2-pyridylamine. Another method involves the reaction of 2,3,4-trimethylbenzenesulfonyl azide with 2-pyridylamine. The product obtained is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
TBNPS has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TBNPS has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use in treating cancer and Alzheimer's disease.
In material science, TBNPS has been used as a building block for the synthesis of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, separation, and catalysis. In analytical chemistry, TBNPS has been used as a derivatizing agent for the determination of various compounds, including amino acids and carbohydrates.
Eigenschaften
Produktname |
2,3,4-trimethyl-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H16N2O2S |
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
2,3,4-trimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-7-8-13(12(3)11(10)2)19(17,18)16-14-6-4-5-9-15-14/h4-9H,1-3H3,(H,15,16) |
InChI-Schlüssel |
KXPBECRWZLFDCF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)
![3-[3-(3-Bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278988.png)
![3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B278990.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278994.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)


